Product packaging for Acid Black 107(Cat. No.:CAS No. 12218-96-1)

Acid Black 107

Cat. No.: B1175314
CAS No.: 12218-96-1
M. Wt: 1321.3 g/mol
InChI Key: BKLMISUWLJMZDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Acid Dye Chemistry and Azo Chromophores

Acid dyes are a class of dyes that are typically applied to textiles from an acidic dye bath. These dyes possess acidic groups, such as sulfonic acid groups, which are instrumental in their application to protein fibers like wool and silk, as well as synthetic fibers like nylon. made-in-china.comdyestuffscn.com The defining characteristic of Acid Black 107 is its identity as an azo dye, meaning its molecular structure contains the azo group (-N=N-) which acts as the primary chromophore, the part of the molecule responsible for its color. jchemrev.comjmchemsci.com Azo dyes are the largest and most versatile class of dyes, known for providing a wide spectrum of colors. researchgate.net

This compound is specifically a metal-complex azo dye. made-in-china.comwikipedia.org In these dyes, a metal ion, in this case, chromium, is coordinated with the organic azo ligand. made-in-china.comwikipedia.org This chelation enhances the dye's properties, particularly its light fastness and wash fastness, making it highly durable for textile applications. dyestuffscn.comspecialchem.com The complex structure of this compound involves a 1:2 chromium complex, where two dye molecules are coordinated to a single chromium ion. p2infohouse.org

Historical Trajectory and Evolution of Complex Metal Azo Dyes

The journey of metal-complex azo dyes began over a century ago with the discovery of the first metallisable azo dye. sdc.org.uk Initially, the metallization process was carried out on the fiber itself. sdc.org.uk However, the focus soon shifted to pre-metallized dyes, where the metal complex is synthesized by the manufacturer before application. sdc.org.uk This evolution was driven by the need for more consistent and reliable dyeing processes.

The development of 1:2 metal-complex dyes, like this compound, marked a significant advancement over the earlier 1:1 complexes. p2infohouse.org These 1:2 complexes offered superior fastness properties. p2infohouse.org The transition from mordant dyes, where the metal salt was applied separately, to pre-metallized dyes streamlined the dyeing process and improved the quality of the final product. p2infohouse.org This historical progression led to the creation of highly stable and versatile dyes such as this compound, which became crucial for achieving deep, fast black shades on wool and nylon. p2infohouse.org

Current Research Landscape and Emerging Scientific Questions Pertaining to this compound

Current research on this compound and similar metal-complex dyes is multifaceted. A significant area of investigation revolves around the environmental impact of these dyes, particularly concerning the use of chromium. This has spurred research into developing alternatives using more environmentally friendly metals like iron. p2infohouse.orgresearchgate.net Studies have explored the synthesis of 1:2 iron-complexed azo dyes as potential replacements for chromium-based dyes, aiming to achieve comparable fastness properties. p2infohouse.org

Another active area of research is the analytical characterization of this compound. Techniques like High-Performance Thin-Layer Chromatography (HPTLC) and Raman spectroscopy are being employed for the forensic analysis and identification of this dye on fibers. ojp.gov Furthermore, research is being conducted on the electrochemical treatment of wastewater containing this compound and other organic dyes to mitigate their environmental impact. iapchem.org

Emerging scientific questions include optimizing the synthesis of metal-complex dyes to be more eco-friendly, understanding the long-term stability and degradation pathways of these dyes in various environments, and exploring novel applications beyond traditional textile dyeing, such as in advanced materials and analytical chemistry. p2infohouse.orgiapchem.orgelsevier.es

Chemical and Physical Properties of this compound

PropertyValue
CAS Number 12218-96-1
Appearance Black powder. guidechem.comchemicalbook.com
Solubility Soluble in water. guidechem.com
Molecular Structure Azo Chromium Complex. made-in-china.com

Fastness Properties of this compound on Wool

TestFadingStaining
Light Fastness (ISO) 7-8-
Soaping (ISO) 54-5
Perspiration Fastness (ISO) 54-5
Oxygen Bleaching (ISO) 4-53-4
Fastness to Seawater (ISO) 55

Data sourced from World Dye Variety worlddyevariety.com

Properties

CAS No.

12218-96-1

Molecular Formula

C76H44F4O14S2

Molecular Weight

1321.3 g/mol

IUPAC Name

tetrabenzyl 6-[(6,7-difluoro-1,3-dioxocyclopenta[b]naphthalen-2-ylidene)methyl]-16-[(6,7-difluoro-1-hydroxy-3-oxo-1H-cyclopenta[b]naphthalen-2-ylidene)methyl]-9,19-dioxa-5,15-dithiapentacyclo[11.7.0.03,11.04,8.014,18]icosa-1,3(11),4(8),6,12,14(18),16-heptaene-10,10,20,20-tetracarboxylate

InChI

InChI=1S/C76H44F4O14S2/c77-59-25-43-21-49-50(22-44(43)26-60(59)78)66(82)55(65(49)81)29-47-31-63-69(95-47)53-34-58-54(33-57(53)75(93-63,71(85)89-35-39-13-5-1-6-14-39)72(86)90-36-40-15-7-2-8-16-40)70-64(32-48(96-70)30-56-67(83)51-23-45-27-61(79)62(80)28-46(45)24-52(51)68(56)84)94-76(58,73(87)91-37-41-17-9-3-10-18-41)74(88)92-38-42-19-11-4-12-20-42/h1-34,65,81H,35-38H2

InChI Key

BKLMISUWLJMZDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2(C3=CC4=C(C=C3C5=C(O2)C=C(S5)C=C6C(C7=C(C6=O)C=C8C=C(C(=CC8=C7)F)F)O)C(OC9=C4SC(=C9)C=C1C(=O)C2=C(C1=O)C=C1C=C(C(=CC1=C2)F)F)(C(=O)OCC1=CC=CC=C1)C(=O)OCC1=CC=CC=C1)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

Synthesis Pathways and Structural Elucidation

Advanced Synthetic Methodologies for Acid Black 107 and Related Chromophore Systems

The core of this compound's structure is an azo chromophore, which is responsible for its color. The synthesis of this and related dye systems relies on well-established yet carefully controlled chemical reactions.

The fundamental process for creating azo dyes like the ligand for this compound is a two-step reaction sequence: diazotization followed by coupling. nih.govscielo.org.mx

Diazotization: This initial step involves the conversion of a primary aromatic amine into a diazonium salt. This is typically achieved by treating the amine with nitrous acid, which is itself generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (0-5°C) to ensure the stability of the highly reactive diazonium salt. nih.govresearchgate.net For the synthesis of the specific ligand for this compound, a mixture of 5-nitro-2-aminophenol and 4-nitro-2-aminophenol is used as the starting aromatic amines. alfa-industry.com

Coupling: The resulting diazonium salt then acts as an electrophile and reacts with a coupling component, which is an electron-rich species such as a phenol (B47542) or an aromatic amine. nih.govresearchgate.net In the case of this compound's ligand, the diazo liquid is coupled with 1-acetamido-7-naphthol and 2-naphthol. alfa-industry.com This electrophilic aromatic substitution reaction forms the characteristic azo bond (-N=N-), which links the two aromatic rings and creates the chromophoric system of the dye. nih.gov

Modern synthetic approaches may utilize one-pot methods where diazotization and coupling occur in the same reaction vessel, sometimes facilitated by additives like granular PTFE to improve reaction efficiency and allow for the recycling of wastewater. rsc.org

The success of azo dye synthesis is highly dependent on the precise control of several reaction parameters:

Temperature: Low temperatures, typically between 0 and 15°C, are crucial during the diazotization step to prevent the decomposition of the unstable diazonium salt. alfa-industry.comenvironmentclearance.nic.in The coupling reaction is also often carried out at controlled, cool temperatures. alfa-industry.com

pH: The pH of the reaction medium is critical for both steps. Diazotization is carried out in a strongly acidic medium. researchgate.net The coupling reaction's pH needs to be carefully adjusted to facilitate the reaction. For instance, coupling with phenols is typically done under alkaline conditions, while coupling with amines is done under acidic conditions. google.com In the synthesis of the this compound ligand, the coupling is initiated and then the pH is adjusted to 8-8.5 with a base to drive the reaction to completion. alfa-industry.com

Stoichiometry: The molar ratios of the reactants—the aromatic amine, sodium nitrite, acid, and coupling components—must be carefully controlled to ensure complete reaction and maximize the yield of the desired azo compound while minimizing the formation of byproducts. researchgate.net

Diazotization and Coupling Reactions in Azo Dye Synthesis

Premetallization Chemistry of this compound

This compound is a 1:2 chromium-complexed dye, meaning that two dye ligands are coordinated to a single chromium ion. p2infohouse.orgmade-in-china.com This complexation significantly enhances the dye's properties, such as its fastness to light and washing. p2infohouse.org

The formation of the chromium complex occurs after the synthesis of the azo ligand. The azo compound is treated with a chromium salt, such as sodium chromium salicylate, and another chromium complex like that of C.I. Mordant Black 1. alfa-industry.com The reaction is typically carried out at elevated temperatures under reflux conditions for several hours to ensure complete complexation. alfa-industry.com The final product is then isolated by filtration and drying. alfa-industry.com The resulting premetallized dye is a stable complex that can be directly used for dyeing. colab.ws

In 1:2 metal-complexed azo dyes, the metal ion is coordinated to two dye molecules. The azo dye ligands in these complexes are typically bidentate or tridentate, meaning they bind to the metal ion at two or three points. scielo.org.mxresearchgate.net The coordination often involves hydroxyl (-OH), carboxyl (-COOH), or amino (-NH2) groups positioned ortho to the azo linkage, which form stable chelate rings with the metal ion. scielo.org.mxresearchgate.net The stoichiometry of the complex is often determined to be 1:2 (metal:ligand). researchgate.net

The stability of these complexes is a key factor in their performance as dyes. Chromium(III) complexes are known to be very stable. bch.ro The formation of these stable complexes is a primary reason for the excellent fastness properties of premetallized dyes. sdc.org.uk

While chromium is a common metal used in premetallized dyes, environmental concerns have driven research into alternatives, with iron being a primary candidate. p2infohouse.orgresearchgate.net

Iron-Complexed Dyes: Researchers have synthesized 1:2 iron-complexed monoazo dyes as potential replacements for chromium-containing dyes. p2infohouse.orgresearchgate.net Some of these iron complexes have shown fastness properties on wool and nylon that are comparable to their chromium counterparts. p2infohouse.org However, historically, iron complexes were often considered inferior to chromium complexes in terms of both fastness and the brightness of the shades produced. p2infohouse.orgsdc.org.uk Iron-complexed dyes often produce brown, olive-brown, or black-brown shades. sdc.org.uk

Other Metal Ions: Other transition metals such as cobalt, copper, and nickel are also used to create metal-complex dyes. textilelearner.netscielo.org.mxiiardjournals.org The choice of metal ion influences the final color and fastness properties of the dye. iiardjournals.org For instance, cobalt complexes are also commercially significant. nih.gov Research has also explored the use of aluminum as a less toxic alternative to chromium and cobalt, with some aluminum-complexed dyes producing brighter shades on nylon and wool. colab.ws

Investigation of Metal-Ligand Coordination Geometries and Stability

Structural Modifications and Derivatization Strategies of this compound Analogs

The modification of existing dye structures, such as this compound, is a critical area of research. These modifications aim to enhance properties like lightfastness, wash fastness, and affinity for specific fibers, or to create dyes with novel functionalities. The core of these strategies often involves altering the functional groups attached to the aromatic rings of the azo dye.

The chemical transformation of azo dyes can be achieved through various reactions targeting different parts of the molecule. Derivatization often focuses on the introduction of specific functional groups to tailor the dye's properties for various applications. nih.gov

A common strategy involves the introduction of reactive groups that can form covalent bonds with fibers, enhancing the durability of the dyeing. For example, groups like azido (B1232118) (N3), α-iodoacetyl, ketone, terminal alkyne, and vicinal diol can be incorporated into the dye structure. nih.gov These groups can then participate in reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC) to link the dye to other molecules or substrates. nih.gov

Another approach is the modification of existing functional groups. For instance, the sulfonic acid groups present in many acid dyes, which are crucial for water solubility and fiber affinity, can be transformed. nih.gov While direct preparation of certain derivatives through conventional azo-coupling reactions might fail, alternative synthetic routes can provide access to novel dye analogs. nih.gov

The reduction of the azo bond (-N=N-) is a significant chemical transformation. Under reducing conditions, such as with sodium dithionite, azo dyes can be cleaved to form aromatic amines. researchgate.net This reaction is a key consideration in the context of dye safety and environmental impact, as some aromatic amines are carcinogenic. researchgate.netresearchgate.net The identification of these reduction products is crucial for assessing the toxicological profile of a dye. researchgate.net

Furthermore, derivatization techniques are employed not just for altering dye properties but also for analytical purposes. For instance, derivatization with agents like pentafluoropropionic anhydride (B1165640) (PFPA) can facilitate the separation and identification of isomeric amines formed from azo dye reduction using techniques like gas chromatography-mass spectrometry (GC-MS). researchgate.net

Table 1: Examples of Chemical Transformations and Derivatization Reactions of Azo Dyes

Transformation/DerivatizationReagents/ConditionsPurpose
Introduction of Reactive GroupsAzide, α-iodoacetyl, ketone, alkyne, diol moietiesBioconjugation, covalent bonding to substrates nih.gov
Azo Bond ReductionSodium dithioniteFormation of aromatic amines for analysis or degradation studies researchgate.net
Derivatization for AnalysisPentafluoropropionic anhydride (PFPA)Improved separation and identification of amine isomers by GC-MS researchgate.net
Diazotization and CouplingDiazonium salts and coupling componentsFundamental azo dye synthesis, can be modified for novel structures slideshare.netaithor.com
Complexation with Metal IonsCr³⁺, Co³⁺, Cu²⁺Formation of metal-complex dyes with enhanced fastness properties upb.roresearchgate.net

This table provides a generalized overview of reactions applicable to azo dyes and is not exhaustive for this compound specifically.

Stereochemistry plays a crucial role in the synthesis and properties of complex organic molecules, including dyes. In the context of azo dye synthesis, the geometry of the azo bond and the spatial arrangement of substituents can influence the dye's color, solubility, and interaction with substrates. chemtube3d.com

The azo group (-N=N-) can exist as cis (Z) or trans (E) isomers. The trans isomer is generally more stable. The mechanism of the azo coupling reaction can influence which isomer is predominantly formed. chemtube3d.com Computational modeling suggests that the formation of the trans isomer often proceeds through an initial addition reaction followed by a deprotonation step, while the formation of the cis isomer may involve a more concerted mechanism. chemtube3d.com

For pre-metallized dyes like this compound, which contain a metal ion (often chromium), the coordination of the metal to the dye ligand introduces another layer of stereochemical complexity. researchgate.netp2infohouse.org The metal ion typically forms a complex with two dye molecules, creating a 1:2 metal-complex. The arrangement of these ligands around the central metal ion can lead to different stereoisomers. The geometry of these complexes, which is often octahedral, is determined by the coordination preferences of the metal ion and the structure of the dye ligand. upb.roresearchgate.net The specific stereochemistry of the metal complex can have a significant impact on the final properties of the dye, including its shade and fastness. researchgate.net

Furthermore, if the synthesis of the dye or its precursors involves chiral centers, the stereochemical outcome of the reactions becomes critical. rsc.org For example, in reactions involving epoxide ring-opening, which can be a step in the synthesis of certain dye precursors, the reaction can be stereospecific, meaning the stereochemistry of the product is determined by the stereochemistry of the reactant. rsc.org The presence of chiral auxiliaries or catalysts can be used to control the stereochemistry of the products.

Molecular Mechanisms of Interaction and Reactivity

Mechanistic Investigations of Dye-Substrate Interactions

Acid Black 107 interacts with different materials through a combination of chemical and physical forces, with the dominant mechanisms depending on the substrate's nature and the environmental conditions, particularly pH.

Formation of Covalent Bonds and Coordination Complexes with Protein Fibers

Acid dyes, including metal-complex acid dyes like this compound, are primarily used for dyeing protein fibers such as wool and silk, as well as polyamides like nylon emperordye.comontosight.aimdpi.com. While the primary interactions for typical acid dyes with protein fibers in acidic conditions involve ionic bonds and hydrogen bonding, some metal-complex dyes can form coordination complexes with functional groups on the protein fibers mdpi.com. Protein fibers contain amino groups (-NH₂) and carboxyl groups (-COOH) from amino acid residues mdpi.com. In acidic dyeing baths, the amino groups become protonated (-NH₃⁺), creating positively charged sites on the fiber that attract the anionic dye molecules mdpi.com.

Metal-complex azo dyes, such as certain chromium(III) complexes, are known to form stable coordination complexes . The chromium ion in this compound can potentially coordinate with suitable donor atoms present in the protein structure or with the dye molecule itself, enhancing the dye's fastness properties . The formation of these coordination complexes contributes to the strong binding of the dye to the fiber, leading to good wash and lightfastness .

Role of Electrostatic Interactions and Hydrogen Bonding

Electrostatic interactions play a significant role in the binding of this compound to protein fibers and other materials with charged surfaces mdpi.comrsc.org. As an acid dye, this compound carries anionic charges due to its sulfonate groups mdpi.com. In acidic dyeing conditions, protein fibers develop positive charges, leading to strong electrostatic attraction between the dye anions and the protonated amino groups on the fiber mdpi.com.

Hydrogen bonding also contributes to the adsorption of acid dyes on various substrates mdpi.comrsc.orgresearchgate.net. Hydrogen bonds can form between the hydrogen atoms of hydroxyl (-OH) or amino groups on the substrate surface and the oxygen or nitrogen atoms in the dye molecule mdpi.comresearchgate.net. Additionally, intramolecular hydrogen bonding within the dye molecule itself can influence its stability and interaction with the substrate nih.gov. For instance, hydrogen bonds can form between hydroxyl groups and azo nitrogens in certain azo dyes, which can enhance lightfastness nih.gov.

Adsorption Dynamics on Diverse Material Surfaces (e.g., Cellulose (B213188), Bentonite (B74815), Perlite)

The adsorption dynamics of this compound, and acid dyes in general, vary depending on the material surface properties, including charge, surface area, and porosity rsc.orgresearchgate.netuniven.ac.zasci-hub.se.

Cellulose: Cellulose fibers, being primarily composed of glucose units, have hydroxyl groups that can participate in hydrogen bonding with acid dyes researchgate.net. Studies on the interaction of acid dyes with cellulose have shown that hydrogen bonding and Van der Waals forces are important adsorption mechanisms researchgate.net. The presence of sulfonate groups on the dye and the surface chemistry of modified cellulose can also lead to electrostatic interactions researchgate.net.

Bentonite: Bentonite is a clay mineral with a layered structure and a net negative charge on its layers univen.ac.zasci-hub.se. While bentonite typically has a high adsorption capacity for cationic dyes due to electrostatic attraction, its interaction with anionic acid dyes like this compound is more complex univen.ac.zasci-hub.se. Adsorption of anionic dyes on bentonite can occur through interactions with positively charged edge sites of the clay particles, or through intercalation within the clay layers if the dye molecule is sufficiently small and the interlayer space is accessible sci-hub.se. Surface modifications of bentonite can alter its charge and improve its adsorption capacity for anionic dyes researchgate.net.

Perlite (B1173460): Perlite is a naturally occurring amorphous volcanic glass, primarily composed of silicon dioxide and aluminum oxide nih.gov. Studies on the adsorption of acid dyes, such as C.I. Acid Black 1 (a sulfonated azo dye), onto perlite have shown that adsorption is influenced by the perlite's surface properties, including its surface area and the presence of hydroxyl groups nih.govnih.govresearchgate.net. The adsorption of anionic dyes on perlite can be controlled by the non-uniformity in the structure and charge of the perlite surface nih.gov. The adsorption process can be spontaneous and endothermic, increasing with temperature nih.govresearchgate.net. Expanded perlite, with a more open structure, has shown better adsorption performance compared to raw perlite nih.govresearchgate.net. Adsorption isotherms on perlite have been found to fit models like Langmuir, Freundlich, and Temkin, suggesting monolayer adsorption and heterogeneous surface interactions nih.govnih.gov.

Chemical Reactivity of this compound

The chemical reactivity of this compound is largely dictated by the presence of its azo bonds and aromatic structure, making it susceptible to reactions such as oxidation and reduction, as well as interactions with free radicals.

Oxidation and Reduction Pathways of Azo Bonds

Azo dyes are characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings . The azo bond is the primary chromophore, and its cleavage leads to decolorization of the dye mdpi.com.

Reduction: Reductive cleavage of the azo bond is a common degradation pathway for azo dyes, particularly under anaerobic conditions mdpi.com. This process typically involves the addition of electrons to the azo bond, resulting in the formation of colorless aromatic amines mdpi.com. Various reducing agents, including microorganisms with azoreductase enzymes and zero-valent iron (ZVI), can facilitate this reduction mdpi.comresearchgate.net. The efficiency of reduction can be influenced by the dye's structure and the presence of electron donors or redox mediators researchgate.net.

Oxidation: Oxidative degradation of azo dyes can occur through various advanced oxidation processes involving strong oxidizing agents like hydroxyl radicals (•OH) nih.govresearchgate.net. Oxidation can lead to the cleavage of the azo bond, as well as the degradation of the aromatic rings and the formation of various intermediates, including carboxylic acids and quinones nih.govresearchgate.net. The efficiency of oxidation can be dependent on factors such as pH and the presence of catalysts . Studies on the oxidation of azo dyes have shown that the reactivity can be influenced by the tautomeric forms of the dye acs.org.

Mechanisms of Free Radical Reactions with this compound and Related Chromophores

This compound, with its extended π-system and functional groups, can react with free radicals, particularly reactive oxygen species (ROS) like hydroxyl radicals (•OH) nih.govresearchgate.netrsc.org. Free radical reactions typically involve initiation, propagation, and termination steps masterorganicchemistry.com.

Hydroxyl radicals are highly reactive species that can attack organic molecules through various mechanisms, including addition to double bonds (such as the azo bond) and hydrogen abstraction from C-H bonds nih.govresearchgate.netrsc.org. The reaction of hydroxyl radicals with azo dyes can lead to the formation of dye radicals, which can then undergo further reactions, such as disproportionation or combination, leading to the formation of degradation products acs.org.

Studies on the sonochemical degradation of azo dyes, which involves the generation of hydroxyl radicals, have shown that the attack of hydroxyl radicals on the azo double bond can be a primary step in the oxidative cleavage of the dye researchgate.net. This can lead to the formation of various intermediates and ultimately to mineralization of the dye researchgate.net. The specific degradation pathways and products can depend on the structure of the azo dye and the reaction conditions nih.govresearchgate.net.

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry play a crucial role in understanding the behavior of molecules, including complex organic compounds like azo dyes, at a fundamental level. These approaches allow researchers to model molecular structures, predict reactivity, and simulate interactions with various materials. physics.gov.azacs.org Techniques such as molecular modeling, quantum chemical calculations, and advanced reaction pathway analysis methods provide insights that complement experimental studies. acs.orgru.nluio.noaip.org

Molecular Modeling of Dye-Material Interfaces

Molecular modeling techniques are employed to investigate the interactions between dye molecules and the surfaces of materials they are applied to, such as textile fibers. These methods can simulate the adsorption, orientation, and conformation of dye molecules at the interface. Understanding these interactions at the molecular level is crucial for optimizing dyeing processes and predicting dye fastness properties. While specific studies on this compound were not found, molecular modeling of dye-fiber interactions generally involves considering factors such as electrostatic interactions, van der Waals forces, and hydrogen bonding between the dye molecule and the material surface. The heterogeneity of material surfaces, for instance, can influence dye adsorption mechanisms, potentially leading to localized dye "islands". nih.gov

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly methods based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. acs.orgd-nb.infoacs.orgacs.orgmdpi.com These calculations can provide information about molecular orbitals, charge distribution, and potential reaction pathways. acs.orgmdpi.com For azo dyes like this compound, quantum chemical calculations can help understand the electronic transitions responsible for color, the stability of the azo bond, and how the electronic structure might be affected by interactions with different environments or during degradation processes. canada.ca While direct studies on this compound's electronic structure using these methods were not identified in the search, general principles of applying quantum chemistry to understand the reactivity of azo dyes, such as the potential for azo bond cleavage, are well-established. canada.ca

Application of Artificial Force Induced Reaction (AFIR) Methods to Azo Dye Pathways

The Artificial Force Induced Reaction (AFIR) method is a computational technique used to explore chemical reaction pathways and identify transition states. While the search results did not yield specific applications of AFIR to this compound, the method is relevant to understanding the potential degradation or reaction pathways of azo dyes. Azo dyes can undergo various transformations, including reductive cleavage of the azo bond, particularly in biological or chemical degradation processes. canada.canih.gov Computational methods like AFIR could, in principle, be used to map out the energy landscapes and identify the transition states involved in such reactions, providing theoretical insights into their mechanisms. Studies on the degradation pathways of other azo dyes, such as Acid Blue 113, have identified key enzymes and potential degradation routes through transcriptomic analysis, highlighting the importance of understanding these processes at a molecular level. nih.gov

Analytical Chemistry of Acid Black 107

Advanced Chromatographic and Spectrometric Techniques

Chromatographic methods, coupled with sensitive detectors, are essential for separating Acid Black 107 from sample matrices and for resolving mixtures of dyes or their degradation products.

High-Performance Liquid Chromatography-Diode Array Detection (HPLC-DAD)

High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) is a widely used technique for the analysis of synthetic dyes, including sulfonated azo dyes ekb.egd-nb.inforesearchgate.net. HPLC provides efficient separation of components in a mixture based on their differential interactions with a stationary phase and a mobile phase. DAD allows for the simultaneous acquisition of UV-Vis spectra across a range of wavelengths for each eluting compound, providing both quantitative and qualitative information ekb.egd-nb.inforesearchgate.net.

For sulfonated azo dyes, HPLC-DAD methods have been developed for their determination in various complex matrices such as processed meat and beverages ekb.egd-nb.info. These methods often utilize reversed-phase C18 columns and mobile phases containing buffers and sometimes ion-pairing reagents to enhance separation of the polar sulfonated compounds ekb.egd-nb.inforesearchgate.net. Detection is typically performed by monitoring absorbance at wavelengths characteristic of the azo chromophore and other functional groups in the dye molecule ekb.egd-nb.info. For instance, methods for analyzing sulfonated azo dyes in food samples have used detection wavelengths such as 420 nm for yellow dyes, 504 and 515 nm for red dyes, and 630 nm for blue dyes d-nb.info. Identification is achieved by comparing retention times and UV-Vis spectra of analytes with those of reference standards d-nb.info. HPLC-DAD methods have demonstrated good linearity, precision, and sensitivity for the analysis of sulfonated azo dyes in complex matrices, with limits of detection and quantification in the low parts per million or even parts per billion range depending on the specific dye and matrix ekb.egd-nb.inforesearchgate.net.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Complex Matrices and Degradation Products

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for the analysis of sulfonated azo dyes and their degradation products, particularly in complex matrices like wastewater or biological samples researchgate.netau.dknih.govdoi.org. LC-MS/MS combines the separation capability of LC with the high sensitivity and specificity of tandem mass spectrometry nih.gov. This allows for the detection and identification of target compounds even at very low concentrations and in the presence of interfering substances researchgate.netau.dknih.govdoi.org.

For sulfonated azo dyes, Electrospray Ionization (ESI) is the preferred ionization technique due to the polar and ionic nature of these compounds researchgate.netresearchgate.netdoi.orgnih.govupce.czunl.pt. Negative ion mode ESI-MS is commonly used for anionic dyes containing sulfonic acid groups, as it readily produces deprotonated molecular ions, providing molecular weight information researchgate.netresearchgate.netdoi.orgnih.govupce.czunl.ptupce.cz. Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the precursor ions and analyzing the resulting product ions researchgate.netupce.czunl.pt. Characteristic fragmentation patterns for sulfonated azo dyes often include the loss of SO3 or SO2 groups and cleavage of the azo bond (-N=N-) unl.pt.

LC-MS/MS is particularly valuable for analyzing degradation products of azo dyes, which are often sulfonated aromatic amines doi.orgnih.gov. These metabolites can be more polar and have lower molecular masses than the parent dyes doi.org. LC-MS/MS methods have been developed to identify and quantify these degradation products in studies investigating the biodegradation of azo dyes doi.orgnih.govnih.gov. Sample preparation techniques such as solid-phase extraction (SPE) are often employed before LC-MS/MS analysis to clean up complex matrices and concentrate the analytes researchgate.netresearchgate.netau.dknih.govdoi.org.

Electrospray Mass Spectrometry for Sulfonated Dyes

Electrospray Mass Spectrometry (ESI-MS) is a key ionization technique for the analysis of sulfonated dyes researchgate.netresearchgate.netdoi.orgnih.govupce.czunl.ptupce.cznih.govacs.orgepa.gov. ESI is a soft ionization method that is well-suited for polar and thermally labile compounds like sulfonated azo dyes, producing intact molecular ions or pseudomolecular ions researchgate.netresearchgate.netdoi.orgnih.govupce.czunl.ptupce.cz.

In negative ion mode ESI, sulfonated dyes typically yield deprotonated molecular ions, such as [M-H]- or [M-xH]x-, where x represents the number of sulfonic acid groups researchgate.netupce.czunl.ptupce.cz. Adduct ions with counterions like sodium ([M-xNa+(x-y)H]y-) may also be observed researchgate.netupce.cz. The mass spectra obtained provide crucial information about the molecular weight and the number of sulfonic acid groups in the dye molecule researchgate.netupce.czunl.ptupce.cz.

Modifications to ESI sources, such as the addition of a repeller electrode, have been shown to enhance ion evaporation and increase signal response for sulfonated azo dyes nih.gov. ESI-MS can be coupled with various separation techniques, including liquid chromatography (LC-ESI-MS) and capillary electrophoresis (CE-ESI-MS), to analyze mixtures of sulfonated dyes and their transformation products researchgate.netresearchgate.netau.dknih.govdoi.orgnih.gov. ESI-MS/MS allows for further structural characterization through fragmentation of the molecular ions researchgate.netupce.czunl.pt.

Spectroscopic Characterization Methods

Spectroscopic techniques provide complementary information about the structure, concentration, and changes in this compound under different conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Kinetic Studies and Stability Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for the quantitative analysis of azo dyes, including this compound, due to the presence of the azo chromophore (-N=N-) which absorbs strongly in the visible region of the spectrum nih.govresearchgate.netresearchgate.netnih.govdeakin.edu.aujournalajee.comresearchgate.netacademie-sciences.frresearchgate.net. The intensity of the absorbance is directly proportional to the concentration of the dye in solution, as described by the Beer-Lambert Law.

UV-Vis spectroscopy is widely used for monitoring the decolorization of azo dyes during degradation studies, such as those involving biological or chemical treatments nih.govnih.govdeakin.edu.aujournalajee.comresearchgate.net. The disappearance of the characteristic absorbance peak in the visible region (typically between 400 and 700 nm for azo dyes) indicates the cleavage of the azo bond and the loss of color nih.govnih.govdeakin.edu.au. Changes in the UV region (200-400 nm) can provide information about the transformation of aromatic structures within the dye molecule or the formation of aromatic amine degradation products nih.gov.

UV-Vis spectroscopy is also valuable for kinetic studies to determine the rate of dye degradation under various conditions, such as different pH values, temperatures, or in the presence of catalysts or microorganisms nih.govresearchgate.netresearchgate.netresearchgate.net. By monitoring the decrease in absorbance over time, the reaction kinetics can be determined researchgate.net. This technique is also used for assessing the stability of dye solutions under different storage conditions or in the presence of light or other environmental factors researchgate.net.

Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Changes and Interactions

Fourier-Transform Infrared (FTIR) spectroscopy provides information about the vibrational modes of functional groups within a molecule, making it a useful tool for characterizing the structure of this compound and monitoring structural changes during processes like degradation or interaction with other materials nih.govdeakin.edu.aujournalajee.comscienceworldjournal.orgstuba.skresearchgate.net.

FTIR spectra of azo dyes typically show characteristic absorption bands corresponding to the presence of functional groups such as azo (-N=N-), aromatic rings (C=C stretching), and sulfonate groups (S=O stretching) nih.govdeakin.edu.auscienceworldjournal.orgstuba.skresearchgate.net. For sulfonated azo dyes, strong bands are expected in the region of 1000-1200 cm-1 and around 600-700 cm-1 due to the sulfonate groups scienceworldjournal.orgstuba.skresearchgate.net. The azo stretching vibration typically appears in the region of 1400-1500 cm-1 scienceworldjournal.orgstuba.sk.

During the degradation of azo dyes, changes in the FTIR spectrum can indicate the cleavage of the azo bond or the transformation of other functional groups nih.govdeakin.edu.auresearchgate.net. For example, the disappearance or shifting of the azo stretching band can provide evidence of decolorization via reductive cleavage nih.govdeakin.edu.au. The appearance of new bands or changes in the intensity of existing bands can indicate the formation of degradation products, such as aromatic amines researchgate.net. FTIR spectroscopy can also be used to study the interactions between dyes and different materials, such as adsorbents or textile fibers, by observing shifts in characteristic band positions or the appearance of new bands due to bond formation or other interactions journalajee.com. Attenuated Total Reflectance (ATR)-FTIR is a particularly useful technique as it allows for the non-destructive analysis of solid or semi-solid samples, including dyed textiles stuba.sk.

Raman Spectroscopy for Chemical Fingerprinting and Interaction Analysis

Raman spectroscopy is a powerful vibrational spectroscopic technique utilized for the chemical fingerprinting of molecules and the investigation of their interactions with substrates. It is based on the inelastic scattering of monochromatic light, typically from a laser, as it interacts with the vibrational modes of a sample's molecules. The resulting Raman spectrum provides a unique set of peaks corresponding to specific molecular bonds and functional groups, serving as a characteristic fingerprint for identification.

For acid dyes, including those structurally similar to this compound, Raman spectroscopy can provide valuable information about their molecular structure. Studies on various acid black dyes, such as Acid Black 1, Acid Black 24, Acid Black 63, and Acid Black 172, have demonstrated the utility of Raman spectroscopy in their analysis wvu.edufiu.edu. The technique can identify key functional groups present in azo dyes, such as the azo (-N=N-) stretching vibration, which typically appears in the Raman spectra researchgate.net.

Surface-Enhanced Raman Spectroscopy (SERS) is an advanced form of Raman spectroscopy that significantly enhances the Raman signal of analytes located near plasmonic nanostructures, such as those made of gold or silver mdpi.com. This enhancement allows for the detection of molecules at much lower concentrations and can help overcome issues like fluorescence, which can sometimes mask the normal Raman signal of dyes wvu.edufiu.edu. Research has shown that SERS can provide informative spectra for acid dyes where normal Raman spectroscopy might be less effective wvu.edu. The application of SERS in analyzing dyes in complex matrices, such as inks, highlights its potential for sensitive detection and characterization wvu.edufiu.edu.

While specific detailed Raman spectral data solely for this compound is not extensively reported in the provided search results, the successful application of Raman and SERS to other acid black dyes indicates the potential of these techniques for the chemical fingerprinting and interaction analysis of this compound. The vibrational modes associated with the azo groups, aromatic rings, and sulfonic acid groups present in the this compound structure would be expected to yield characteristic peaks in its Raman spectrum.

Electrochemical Detection and Quantification Methods

Electrochemical methods offer sensitive and cost-effective approaches for the detection and quantification of various organic compounds, including synthetic dyes. These techniques rely on the electrochemical behavior of the analyte, such as its oxidation or reduction at an electrode surface. Voltammetry, a key electrochemical technique, measures the current response of an analyte as the electrode potential is varied.

Research on the electrochemical detection of azo dyes, including Acid Black 1, has demonstrated the feasibility of using modified electrodes to enhance sensitivity and selectivity researchgate.netmdpi.comresearchgate.net. For instance, studies have employed carbon nanotube-modified electrodes for the determination of dyes using techniques like square wave voltammetry researchgate.netmdpi.com. These methods can achieve low detection limits, making them suitable for analyzing trace amounts of dyes in various samples, including wastewater researchgate.netmdpi.com.

In the case of Acid Black 1, voltammetric studies have shown that the azo groups can undergo reduction at the modified electrode surface, resulting in characteristic redox peaks researchgate.netmdpi.com. For Acid Black 1, a pair of redox peaks was observed at -0.27 V and -0.24 V in the reverse scan using a carbon nanotube-modified electrode in a Britton-Robinson buffer solution at pH 4.0 researchgate.netmdpi.com. This electrochemical behavior allows for the quantitative determination of the dye concentration based on the measured current signal.

While direct electrochemical studies focusing exclusively on this compound were not prominently found, the principles applied to other azo dyes like Acid Black 1 are likely applicable. The azo groups and other electroactive functionalities within the this compound molecule would be expected to exhibit characteristic redox behavior at an appropriate electrode surface. The development of electrochemical sensors, potentially utilizing modified electrodes, holds promise for the sensitive and rapid detection and quantification of this compound in various matrices. Electrochemical methods are recognized for their speed, high precision, accuracy, and potential for low detection limits compared to some traditional analytical techniques researchgate.net.

Microscopic Techniques for Material Interaction Studies

Microscopic techniques are indispensable for visualizing the morphology of materials and investigating their interactions with chemical compounds at a micro- and nanoscale. When studying the behavior of dyes like this compound, particularly in processes like adsorption onto solid materials, microscopy provides crucial insights into the surface characteristics of the adsorbent and the distribution of the dye on its surface.

Scanning Electron Microscopy (SEM) for Surface Morphology of Adsorbents

Scanning Electron Microscopy (SEM) is a widely used technique to examine the surface topography and morphology of materials with high resolution. In the context of dye adsorption studies, SEM is frequently employed to characterize the surface structure of adsorbent materials before and after they have been exposed to dye solutions.

Environmental Fate and Advanced Remediation Technologies

Degradation Pathways of Acid Black 107 in Aqueous Systems

The degradation of this compound in aqueous systems can occur through various pathways, both natural and engineered. These pathways aim to break down the complex azo structure and aromatic rings of the dye molecule, ultimately leading to decolorization and potentially complete mineralization.

Photodegradation Mechanisms and Kinetics

Photodegradation involves the breakdown of the dye molecule through exposure to light, particularly UV irradiation. The intrinsic photostability of this compound is influenced by its molecular structure, including the presence of intramolecular hydrogen bonds which enhance its lightfastness properties by reducing electron density at the chromophore nih.gov. Despite this inherent stability, photodegradation can still occur, particularly in the presence of photocatalysts or as a result of direct photolysis under specific conditions mdpi.comrsc.org.

The mechanism of photodegradation typically involves the excitation of electrons in the dye molecule or a photocatalyst upon irradiation. These excited species can then participate in redox reactions, leading to the cleavage of chemical bonds within the dye structure mdpi.com. The kinetics of photodegradation are influenced by factors such as light intensity, initial dye concentration, pH, and the presence of sensitizers or inhibitors mdpi.comrsc.org. For many organic pollutants, photodegradation follows pseudo-first-order kinetics, where the degradation rate is proportional to the dye concentration rsc.org. However, the rate can be affected by factors like light path length and the availability of reactive species researchgate.net.

Advanced Oxidation Processes (AOPs) for Decolorization and Mineralization

Advanced Oxidation Processes (AOPs) are highly effective technologies for the treatment of wastewater containing recalcitrant organic pollutants like this compound. AOPs are characterized by the generation of highly reactive species, primarily hydroxyl radicals (•OH), which are powerful oxidizing agents capable of non-selectively degrading a wide range of organic compounds researchgate.nettuiasi.romdpi.comresearchgate.net. These radicals can attack the dye molecule through mechanisms such as addition to double bonds or hydrogen abstraction, leading to the breakdown of the chromophoric groups and aromatic structures, ultimately resulting in decolorization and mineralization into simpler, less toxic compounds like carbon dioxide and water researchgate.netmdpi.comresearchgate.netresearchgate.net.

Several AOPs have been explored for the degradation of azo dyes, including this compound. These processes differ in the method used to generate the reactive species.

Fenton and Fenton-like processes utilize the reaction between iron ions (Fe²⁺ or Fe³⁺) and hydrogen peroxide (H₂O₂) to generate hydroxyl radicals researchgate.netresearchgate.netomu.edu.trbibliotekanauki.pl. The classical Fenton reaction involves Fe²⁺ reacting with H₂O₂ under acidic conditions (typically pH 2-4) researchgate.netomu.edu.tr.

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

Fenton-like processes involve Fe³⁺ or other transition metals researchgate.net. The efficiency of Fenton processes is significantly influenced by parameters such as pH, the concentrations of iron ions and hydrogen peroxide, and the initial dye concentration researchgate.netbibliotekanauki.pljocpr.com. Optimal pH for the Fenton process is typically around 3.0, as higher pH can lead to the precipitation of iron oxyhydroxides, reducing the availability of active iron ions omu.edu.tr.

Studies on the Fenton process for Acid Black 1 have shown high degradation efficiencies. For example, under optimal conditions ([dye]₀=50 mg/L, pH=3.50, [H₂O₂]=0.5 mM, and [Fe²⁺]₀=0.025 mM), the degradation efficiency of C.I. Acid Black 1 reached 96.8% jocpr.com. Combining the Fenton process with other treatments, such as a sequencing batch reactor (SBR), can achieve even higher removal rates (e.g., 99% removal of C.I. Acid Black 1) jocpr.com.

ParameterOptimal Value for C.I. Acid Black 1 Fenton Process jocpr.com
Initial Dye Conc.50 mg/L
pH3.50
H₂O₂ Conc.0.5 mM
Fe²⁺ Conc.0.025 mM
Degradation Efficiency96.8%

UV/Hydrogen Peroxide (UV/H₂O₂) systems involve the photolysis of hydrogen peroxide by UV irradiation, which leads to the generation of hydroxyl radicals researchgate.netcapes.gov.brmdpi.comnih.gov.

H₂O₂ + UV → 2 •OH

This process has been demonstrated to be effective for the decolorization and partial mineralization of azo dyes like Acid Black 1 researchgate.netcapes.gov.br. The decolorization rate in UV/H₂O₂ systems typically follows pseudo-first-order kinetics with respect to the dye concentration researchgate.netcapes.gov.br. Key operating parameters influencing the efficiency include hydrogen peroxide dosage, UV dosage (light intensity), and initial dye concentration researchgate.netcapes.gov.br.

Complete decolorization of Acid Black 1 solutions has been achieved using UV/H₂O₂ systems under optimal conditions. For instance, complete decolorization of an Acid Black 1 solution was observed in less than 1.2 minutes at an optimal hydrogen peroxide dosage of 21.24 mmol/l and a UV dosage of 1400 W/l researchgate.netcapes.gov.br. The degradation rate increases linearly with volumetric UV dosage and nonlinearly with increasing initial hydrogen peroxide concentration, often showing an inhibitory effect at very high H₂O₂ concentrations researchgate.netcapes.gov.br.

ParameterOptimal Value for Acid Black 1 UV/H₂O₂ Decolorization researchgate.netcapes.gov.br
Hydrogen Peroxide Dosage21.24 mmol/l
UV Dosage1400 W/l
Decolorization Time< 1.2 minutes
KineticsPseudo-first order

Ozonation involves the use of ozone (O₃) as a strong oxidizing agent for the degradation of organic pollutants in water mdpi.comscielo.brredalyc.orgjuniperpublishers.com. Ozone can react directly with the dye molecule or decompose in water to form hydroxyl radicals, especially at higher pH values mdpi.com. The initial stage of ozonation for many dyes often involves the reaction of ozone with the chromophoric group, such as the azo bond, leading to rapid decolorization redalyc.org.

Ozonation has been shown to achieve complete decolorization of Acid Black 1 solutions scielo.br. Studies indicate that complete color removal can be achieved relatively quickly, for example, in less than 25 minutes for an initial dye concentration of 1.8 × 10⁻⁵ mol L⁻¹ scielo.br. While decolorization is rapid, the degradation of aromatic structures may occur at slower rates scielo.br. The kinetics of ozonation for Acid Black 1 have been observed to follow pseudo-first-order kinetics scielo.br. The presence of certain ions, such as chloride ions, which are common impurities in solid dye reagents, can significantly influence the ozonation rate, potentially causing a suppression effect scielo.br. Despite this, ozonation remains a competitive degradation process for this dye scielo.br. Ozonation can also be used as a pretreatment step to improve the biodegradability of dye-containing wastewater juniperpublishers.com.

ParameterObservation for Acid Black 1 Ozonation scielo.br
Decolorization Time< 25 minutes
Aromatic Structure DegradationSlower rate
KineticsPseudo-first order
Influence of Chloride IonSignificant suppression effect (-42%)

Photocatalytic degradation utilizes semiconductor materials, such as titanium dioxide (TiO₂), as photocatalysts to facilitate the degradation of dyes under irradiation researchgate.netmdpi.commdpi.comjwent.netjwent.netmdpi.comresearchgate.net. When a photocatalyst is exposed to light of sufficient energy, electron-hole pairs are generated mdpi.com. These charge carriers can then react with water and dissolved oxygen to produce reactive species like hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻), which drive the degradation of the dye molecule mdpi.comresearchgate.net.

Supporting TiO₂ on materials like zeolite can enhance photocatalytic activity by improving dispersion, preventing agglomeration of TiO₂ particles, and potentially increasing the adsorption of dye molecules onto the catalyst surface, thereby increasing their proximity to the active sites jwent.netjwent.netmdpi.comnih.gov. Metal modification of TiO₂ or TiO₂/zeolite composites, for example, with noble metals or transition metals, can further improve photocatalytic efficiency by enhancing charge separation and extending light absorption to the visible spectrum mdpi.comnih.gov.

While specific studies on the photocatalytic degradation of this compound using TiO₂/Zeolite or metal-modified variants were not extensively detailed in the search results, research on similar azo dyes like Acid Black 1 and Acid Red 18 using TiO₂ and TiO₂/Zeolite composites provides relevant insights researchgate.netjwent.netjwent.net. Studies have shown that the photocatalytic degradation efficiency is influenced by factors such as photocatalyst dosage, initial dye concentration, and pH researchgate.netjwent.netjwent.net. The degradation often follows pseudo-first-order kinetics researchgate.net. The use of metal oxides like ZnO as photocatalysts has also shown effectiveness in Acid Black 1 degradation under UV irradiation, sometimes exhibiting higher efficiency than TiO₂ under neutral pH conditions researchgate.net.

FactorInfluence on Photocatalytic Degradation researchgate.netjwent.netjwent.net
Photocatalyst DosageIncreased efficiency with higher dosage (up to an optimum)
Initial Dye Conc.Higher concentration can decrease efficiency
pHSignificant influence on efficiency
Metal ModificationCan enhance activity and visible light absorption
Support Material (Zeolite)Can improve dispersion and adsorption
Ozonation

Biodegradation and Biotransformation Processes

Biodegradation and biotransformation by microorganisms offer environmentally friendly approaches for the removal of azo dyes like this compound. mdpi.comresearchgate.net These processes typically involve the enzymatic breakdown of the dye molecule, primarily targeting the azo bonds. tandfonline.comcanada.ca

Microbial Degradation by Actinomycetes and Bacteria

Various microorganisms, including bacteria and actinomycetes, have demonstrated the ability to degrade and decolorize azo dyes. mdpi.comthepab.org Actinomycetes, filamentous bacteria commonly found in soil, are known for their role in the biodegradation of complex organic compounds, including lignin. mdpi.com Extracellular peroxidases produced by certain Streptomyces species, a genus of actinomycetes, are implicated in the initial oxidation of complex molecules. mdpi.com Studies have shown the potential of actinomycetes to decolorize and mineralize textile dyes, including azo dyes, under aerobic conditions. mdpi.com

Bacteria are also significant contributors to azo dye degradation, often exhibiting rapid decolorization rates. tandfonline.comresearchgate.net Bacterial degradation of azo dyes can occur under aerobic, anaerobic, or anoxic conditions, depending on the specific microbial species and environmental factors. mdpi.comthepab.orgfrontiersin.org While aerobic degradation of azo dyes by bacteria can be challenging, some aerobic and anaerobic bacterial strains have shown effectiveness. thepab.org

Enzymatic Mechanisms of Azo Bond Cleavage

The primary mechanism for microbial degradation of azo dyes involves the reductive cleavage of the azo bond (-N=N-), which is the most labile part of the molecule and responsible for its color. tandfonline.comcanada.camdpi.com This cleavage is often catalyzed by microbial enzymes, particularly azoreductases. tandfonline.comcanada.cafrontiersin.org

Azoreductases are oxidoreductase enzymes that facilitate the transfer of electrons to the azo dye, leading to the breaking of the azo bond and the formation of colorless aromatic amines. tandfonline.comfrontiersin.orgmdpi.com This process typically involves the sequential transfer of four electrons to the azo linkage. tandfonline.com While azoreductase activity is a key step in decolorization, the resulting aromatic amines may still be toxic and require further degradation, often through aerobic pathways involving enzymes like oxygenases. tandfonline.com Some bacteria also secrete extracellular enzymes, such as laccases, which can oxidize a broad range of aromatic compounds, contributing to the breakdown of complex dye structures. tandfonline.com

Identification and Characterization of Degradation By-products and Intermediates

The biodegradation of azo dyes can lead to the formation of various by-products and intermediates. The reductive cleavage of the azo bond primarily yields aromatic amines. tandfonline.comthepab.orgfrontiersin.org The nature and toxicity of these intermediates are crucial considerations in evaluating the effectiveness of biodegradation processes. Analytical techniques such as Fourier transform-infrared spectroscopy (FT-IR), gas chromatography-mass spectroscopy (GC-MS), and high-performance liquid chromatography (HPLC) are employed to identify and characterize these degradation products. mdpi.comfrontiersin.org

Studies on the degradation of other azo dyes, such as Acid Black 210, have identified aromatic amines like 2-naphthylamine, 2,6-dimethylaniline, and 4-nitroaniline (B120555) as degradation products, confirming the action of microorganisms like bacteria in the cleavage of the azo bond. frontiersin.org Some of these aromatic amines, such as 4-nitroaniline, are classified as human carcinogens. frontiersin.org The complete mineralization of azo dyes into simple, harmless inorganic compounds is the desired outcome of biodegradation processes to ensure that no hazardous intermediates remain. tandfonline.comthepab.org

Sorption and Adsorption-Based Removal Strategies

Adsorption is considered an efficient and economical method for the removal of dyes from wastewater. rsc.orgpan.pl This process involves the uptake of dye molecules from the aqueous phase onto the surface of a solid adsorbent material. rsc.org The effectiveness of adsorption is influenced by factors such as the type of adsorbent, dye concentration, contact time, and solution pH. nih.govresearchgate.netumcs.pl

Utilization of Novel Adsorbent Materials (e.g., Anion-Exchanger Resins, Cellulose-based Adsorbents, Perlite (B1173460), Bentonite)

A variety of adsorbent materials have been investigated for their ability to remove dyes from water, including novel materials. rsc.orgacs.orgdntb.gov.ua The selection of an adsorbent material depends on its adsorption capacity, cost-effectiveness, and environmental compatibility.

Bentonite (B74815), a clay mineral, has shown promise as an effective and economical adsorbent for the removal of anionic dyes like Acid Black 1. researchgate.net Its sorption capacity for Acid Black 1 has been studied, and the adsorption process appears to involve chemical interactions, potentially through hydrogen bonding between functional groups on the bentonite and the dye molecule. researchgate.net

Perlite, a naturally occurring volcanic glass, has also been explored for dye removal. nih.gov While some dyes like Acid Black 1 have been reported to pass through activated sludge without significant adsorption, other adsorbents like activated carbon derived from various biomass sources have shown considerable adsorption capacities for acid dyes. nih.gov

Cellulose-based adsorbents and anion-exchanger resins are other categories of materials that can be utilized for dye removal, leveraging their surface properties and functional groups to interact with dye molecules. mdpi.comtandfonline.comresearchgate.netcanada.ca The modification of adsorbent materials, such as acidic treatment of natural stone like pumice, can improve their surface charge and porosity, enhancing their dye removal efficiency. nih.gov

Adsorption Isotherm and Kinetic Modeling (e.g., Langmuir, Freundlich, Temkin)

To understand the mechanism and capacity of the adsorption process, experimental data are often analyzed using adsorption isotherm and kinetic models. mdpi.comresearchgate.netnih.govresearchgate.neteuropa.eu Adsorption isotherms describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed onto the solid phase at a constant temperature. elsevier.es Commonly used isotherm models include Langmuir, Freundlich, and Temkin. mdpi.comresearchgate.netresearchgate.neteuropa.euiwaponline.com

The Langmuir isotherm model assumes monolayer adsorption on a homogeneous surface with a finite number of identical sites. researchgate.netelsevier.es The Freundlich isotherm model, on the other hand, describes multilayer adsorption on heterogeneous surfaces. researchgate.net The Temkin isotherm model considers the effect of interactions between adsorbent and adsorbate. researchgate.netiwaponline.com Studies on the adsorption of Acid Black 1 onto bentonite have shown that the Langmuir equation can provide a good description of the sorption, indicating monolayer adsorption, although incomplete monolayer coverage may occur depending on the sorbent dose. researchgate.net The Freundlich and Dubinin-Radushkevich models have also been found to fit equilibrium data well for the adsorption of Acid Black 1 onto compost. pan.pl

Kinetic models are used to study the rate of the adsorption process and identify the controlling mechanisms. nih.govelsevier.es Popular kinetic models include the pseudo-first-order and pseudo-second-order models. nih.govresearchgate.netelsevier.esiwaponline.com For the adsorption of Acid Black 1 onto bentonite, the pseudo-second-order model has shown high determination coefficient values, suggesting a chemical character for the adsorption process. researchgate.net This aligns with the proposed mechanism involving hydrogen bonding. researchgate.net Similarly, the pseudo-second-order model has been found to fit the kinetics of adsorption for other dyes on various adsorbents. nih.govelsevier.esiwaponline.com

Example Adsorption Data for Acid Black 1 on Bentonite researchgate.net

Sorbent Dose (g L⁻¹)Langmuir KL (L mg⁻¹)Langmuir RLFreundlich KFFreundlich 1/n
200.006752< 1--
100.01229< 1--
5-< 1Increased with dose reduction-

Note: Data extracted from snippet researchgate.net. Some values were not explicitly provided for all models and doses.

Example Kinetic Data Fit for Acid Black 1 on Bentonite researchgate.net

Kinetic ModelDetermination Coefficient (R²)Suggestion
Pseudo-first-orderLower-
Pseudo-second-orderHighestChemical adsorption

Note: Data based on the description in snippet researchgate.net. Specific R² values were not provided.

Impact of Physicochemical Parameters on Adsorption Efficiency (e.g., pH, Temperature, Initial Concentration)

Adsorption is a widely used method for dye removal from wastewater due to its simplicity, cost-effectiveness, and high efficiency. mdpi.com The efficiency of adsorption is significantly influenced by several physicochemical parameters, including pH, temperature, and initial dye concentration. mdpi.comresearchgate.net

Studies on the adsorption of acid dyes, such as Acid Black 1 (a sulfonated azo dye like this compound), have shown that pH plays a crucial role. For instance, the adsorption of Acid Black 1 onto histidine-modified Fe3O4 nanoparticles was found to be optimal at pH 4. rsc.org The adsorption of another acid dye, Acid Orange 7, onto activated carbon was most favorable at pH 2.0. tsijournals.com Generally, the adsorption of acid dyes is favored in acidic conditions. tsijournals.com

Temperature can also impact adsorption efficiency. For Acid Black 1 adsorption onto perlite, the process was found to be spontaneous and endothermic, with adsorption increasing with temperature. nih.gov However, for methylene (B1212753) blue adsorption onto a carbonized adsorbent, the adsorption decreased with increasing temperature, with optimal conditions found at 25°C. researchgate.net The effect of temperature can vary depending on the specific dye and adsorbent material.

The initial dye concentration is another important factor. Higher initial dye concentrations can influence the availability of binding sites on the adsorbent surface, directly affecting the efficiency of dye removal and the maximum amount of dye adsorbed at equilibrium. mdpi.com

Membrane Filtration Technologies for Dye Removal

Membrane filtration is considered an advanced and eco-friendly technology for wastewater treatment, demonstrating significant potential for dye removal. mdpi.comresearchgate.net This technique involves passing wastewater through membranes with small pores that act as a selective barrier, trapping solute molecules larger than the pore size. mdpi.com The efficiency of membrane filtration is dependent on characteristics such as pore size, mechanical strength, surface charge, and resistance to cleaning chemicals. mdpi.com

Crossflow membrane filtration is a method used for removing small particles and dissolved salts, where the feed stream flows parallel to the membrane surface. dupont.com A portion of the stream passes through the membrane, while rejected particles are swept away by the concentrated stream. dupont.com

Research has explored the use of various membrane types for dye removal. For example, ultrafiltration membranes prepared from a blend of polyphenylsulfone (PPSU) and polyethersulfone (PES) have shown high dye removal efficiency, exceeding 99.65% for Acid Black 210 (another black dye) at concentrations up to 65 ppm. researchgate.net The performance of these membranes was influenced by dye concentration and feed temperature, though pH had a minor effect on permeate flux. researchgate.net Reclaimed rubber-derived membranes have also demonstrated high dye rejection rates, achieving 98.1% for methyl blue after multiple filtration cycles. bohrium.com The separation mechanism in this case involved electrostatic effects and the formation of a hydration layer. bohrium.com

Environmental Impact Assessment on Non-Human Biological Systems

The discharge of dyes into the environment poses significant risks to non-human biological systems due to their toxicity and persistence. ontosight.ainih.govnih.gov

Impact on Soil Microorganisms and Nutrient Cycling

The application of untreated textile sludge or wastewater containing dyes to soil can have detrimental effects on soil microorganisms and nutrient cycling. nih.gov Dyes can pollute the soil, potentially clogging pores and leading to a loss of fertility and productivity. nih.gov High dye content in soil can decrease the number of microorganisms, further reducing soil productivity. nih.gov Azo dyes, in particular, can negatively affect different microbial groups and cause a decrease in the activity of microorganisms involved in nitrogen cycling, such as nitrobacter and ammonia-oxidizing bacteria, as well as enzymes like urease. cabidigitallibrary.org The toxic effect of dyes can ultimately lead to the death of soil microorganisms. nih.gov

Soil pH is a critical factor influencing the composition and diversity of soil microbial communities. agriculturejournals.czmdpi.com Changes in soil pH due to pollutants like acid dyes can significantly alter microbial community structure. agriculturejournals.czmdpi.com Soil microorganisms are essential for nutrient cycling processes, including the mineralization of organic matter and the solubilization of nutrients like phosphorus and potassium. mdpi.commdpi.com A decrease in soil microbial activity and diversity due to dye contamination can disrupt these processes, affecting soil fertility and the availability of nutrients for plants. mdpi.commdpi.commdpi.com

Influence on Plant Growth and Rhizobacteria

Textile dyes in soil and irrigation water can negatively affect plant growth. nih.gov Agricultural crops can absorb organic dyes from the soil, which can then be transported within the plant. nih.gov Dyes can inhibit root growth, damage root tips, and lower the uptake of nutrients and water. nih.gov They can also reduce seed germination and the levels of photosynthetic pigments in plants. nih.gov

Azo dyes have been shown to have inhibitory effects on plant growth-promoting rhizobacteria (PGPR). nih.gov Rhizobacteria are beneficial microorganisms that live in the rhizosphere (the soil area around plant roots) and can promote plant growth through various mechanisms, including enhancing nutrient uptake, producing phytohormones, and improving plant resilience to stress. mdpi.comnih.govmdpi.com Chemical pollution of agricultural land by organic dyes can destroy the habitats of plant-beneficial bacteria in the soil and suppress the growth of plant rhizobacteria. nih.gov This can restrict the nitrogen-use efficiency of plants, leading to reduced productivity. nih.gov

Adverse pH conditions in soil, which can result from acidic pollutants, can also negatively impact plant growth. mdpi.comnih.gov High soil pH can inhibit root apical growth and the emergence of root hairs, affecting the plant's ability to absorb water and nutrients. mdpi.com Acidic conditions can also disrupt nutrient assimilation and impair the balance of reactive oxygen species in plants, leading to damage and inhibited growth. nih.gov

Advanced Materials Science and Engineering Applications of Acid Black 107

Incorporation into Functional Materials and Dispersed Systems

The integration of Acid Black 107 into functional materials and dispersed systems allows for the development of novel applications, leveraging its optical and chemical properties.

Formulation of Dispersed Colored and Black Particles for Electrophoretic Displays

This compound has been identified as a suitable colorant for the formulation of dispersed colored or black particles used in electrophoretic displays (EPDs), also known as e-paper technology google.comgoogle.com. EPDs typically consist of charged particles dispersed within a fluid medium between two electrodes google.comgoogle.com. The application of an electric field causes the particles to move, creating an image.

A process for preparing such dispersed particles involves using this compound along with a surfactant in a solvent system google.comgoogle.com. These particles are designed to be sterically stable, photostable, and heat stable, and ideally, they should not leach color into the dispersion medium google.com. The photostability of the dyes used in these applications is a critical factor and is often measured according to the Blue Wool Scale google.comgoogle.com. The process aims to create dispersions directly usable in EPD fluids, eliminating the need for additional solvent transfer steps google.com.

Interactions with Polymer Matrices and Nanocomposites

The interaction of this compound with polymer matrices is relevant for applications such as dyed fibers and potentially in more advanced nanocomposites. Acid dyes, in general, interact with protein-based fibers like wool and silk, as well as nylon, through mechanisms that can include hydrogen bonding and electrostatic attraction with cationic sites in the fiber, particularly under acidic conditions researchgate.netprimachemicals.com.

Development of Advanced Dyeing and Printing Methodologies

This compound is widely used in the dyeing and printing of various textile fibers, including wool, silk, tussah, polyamide, PVA, and their blends emperordye.comdyestuffscn.comworlddyevariety.comchinainterdyes.commade-in-china.comalfa-industry.comchemicalbook.com. Advanced methodologies focus on optimizing the dyeing process for improved efficiency, color yield, and fastness properties.

Mechanism of Dye Exhaustion and Fixation in Fiber Blends

Dye exhaustion refers to the migration of dye from the dye bath onto the fiber, while fixation is the process by which the dye becomes permanently bound to the fiber. For acid dyes like this compound, exhaustion is typically carried out in neutral or slightly acidic baths emperordye.com. The pH of the dye bath plays a crucial role in the exhaustion process, influencing the availability of cationic sites on the fiber for interaction with the anionic dye molecules researchgate.net. Adding substances like ammonium (B1175870) acetate (B1210297) or ammonium dihydrogen phosphate (B84403) can aid dye exhaustion, while the addition of acetic acid during dyeing is sometimes cautioned against to avoid uneven dyeing emperordye.com.

When dyeing fiber blends with this compound, the apparent color depth can vary between different fiber types within the blend emperordye.comalfa-industry.com. For instance, when dyeing wool blends, nylon may appear slightly darker, silk slightly lighter, and fibers like diacetate and viscose may show slight staining emperordye.comalfa-industry.com. Achieving good exhaustion, where a high percentage of the dye in the bath is transferred to the fiber, is a key aspect of efficient dyeing vipulorganics.com.

Photostability Studies of this compound in Applied Systems

Photostability, or light fastness, is a critical property for dyed materials, determining their resistance to fading upon exposure to light. This compound is reported to have good light fastness, often rated highly on the Blue Wool Scale colorantsgroup.comemperordye.comdyestuffscn.comcncolorchem.comcolorantsgroup.com. Studies on the photostability of acid dyes, including metal complex dyes like this compound, in applied systems such as dyed nylon films and fibers have been conducted researchgate.netresearchgate.net.

Research indicates that the dyeing pH can significantly affect the photofading behavior of dyed samples researchgate.net. For nylon 6,6, samples dyed at pH 3 and above show greater stability compared to those dyed at lower pH values researchgate.net. Metal complex dyes, including this compound, have been shown to photostabilize polymers like nylon 6,6, potentially by reducing or quenching luminescent species in the polymer researchgate.netresearchgate.net. The inherent structure of some azo dyes, including intramolecular hydrogen bonding, can enhance stability and improve photostability by reducing electron density at the chromophore nih.gov.

Below is a table summarizing typical fastness properties reported for this compound:

Fastness PropertyRating (ISO Scale)Source
Light Fastness7-8 colorantsgroup.comcncolorchem.comcolorantsgroup.com
Washing Fastness4-5 colorantsgroup.comcncolorchem.com
Perspiration Fastness4-5 cncolorchem.comtradeindia.com
Soaping Fastness4-5 emperordye.comcncolorchem.com
Water Fastness4-5 cncolorchem.com
Alkaline Perspiration4-5 magnacolours.com

Potential in Sensor Development and Other Novel Technologies

While the primary applications of this compound are in traditional dyeing and printing, its chemical structure and properties suggest potential in other advanced technologies, such as sensor development. The ability of acid dyes to interact with different materials and their optical properties could be leveraged in sensing platforms. Although specific detailed research on this compound's direct use in sensor development was not prominently found in the search results, the broader field of dye-based sensors utilizes the colorimetric or fluorescent changes of dyes upon interaction with target analytes. The incorporation of dyes into polymer matrices or their use in dispersed systems, as discussed in earlier sections, could form the basis for developing sensing materials. Further research would be needed to explore the specific interactions of this compound with various substances and its potential for signal transduction in sensor applications.

Regulatory and Environmental Policy Context for Chemical Research

Global Regulatory Frameworks Influencing Dye Manufacturing and Disposal (e.g., ECHA, EPA)

The manufacturing and disposal of dyes like Acid Black 107 are subject to regulatory oversight by various international and national bodies, including the European Chemicals Agency (ECHA) and the U.S. Environmental Protection Agency (EPA). ontosight.ai These agencies establish guidelines and standards to mitigate the potential environmental and health impacts associated with the dye. ontosight.ai

ECHA, under the REACH Regulation, has classified this compound as a substance of moderate concern due to its potential environmental and health impacts. ontosight.ai The substance is registered under REACH and is manufactured or imported into the European Economic Area in significant quantities (≥ 1,000 to < 10,000 tonnes per annum). europa.eu Its uses are widespread, including in textile treatment products and dyes, leather treatment products, paper chemicals and dyes, coating products, and inks and toners. europa.eu Release to the environment can occur from its industrial use in the production of articles, as well as from indoor and outdoor use resulting in its inclusion into or onto materials. europa.eu

In the United States, the EPA regulates the use of this compound, with the substance listed on the Toxic Substances Control Act (TSCA) Chemical Substance Inventory. ontosight.ai Regulatory frameworks often mandate proper handling and disposal procedures to minimize environmental and health risks. ontosight.ai For instance, disposal methods may include removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing, with strict prohibitions on discharge to sewer systems or contamination of water, foodstuffs, feed, or seed. echemi.com

Regulatory efforts also focus on assessing the potential toxicity of dyes to aquatic organisms. Studies on various acid dyes, including monoazo and disazo types, have indicated varying levels of toxicity to fish and aquatic organisms, with disazo dyes generally showing higher toxicity than monoazo dyes. epa.gov, canada.ca this compound is a disazo dye.

Effluent treatment is a critical aspect of dye manufacturing and disposal, with regulations often requiring in-house treatment plants and membership in Common Effluent Treatment Plants (CETPs) to ensure treated water meets environmental norms before discharge. ariesgroup.in

Research into Sustainable Chemical Practices for this compound Production and Use

Research into sustainable chemical practices for dye production and use, including for dyes like this compound, explores methods to minimize environmental impact. This includes investigating alternative synthesis routes, exploring greener solvents, and developing more efficient dyeing processes that reduce waste.

While specific research focused solely on sustainable production of this compound is not extensively detailed in the provided information, broader research in sustainable textile dyeing offers relevant insights. For example, studies have investigated hydrolysis-free and recyclable reactive dyeing processes using green solvents like ethanol-water mixtures, demonstrating potential for reduced material disposal and discharge-free dyeing. researchgate.net Although this research primarily focuses on reactive dyes, the underlying principles of reducing waste and recycling resources are applicable to the broader dye industry, including acid dyes. researchgate.net

The development of premetallized acid dyes, such as this compound, was partly driven by environmental considerations to address pollution problems associated with chrome dyeing methods. p2infohouse.org However, research has also indicated that the toxicity level of residual chromium in exhausted premetallized dyebaths can sometimes be greater than in exhausted afterchrome dyebaths when certain reduction methods are used. p2infohouse.org This highlights the ongoing need for research into truly sustainable alternatives and improved processes.

Companies involved in dye manufacturing are increasingly emphasizing environmental care, investing in advanced effluent treatment plants, and designing manufacturing procedures for greener outcomes. ariesgroup.in The focus is on minimizing hazardous waste and ensuring its dispatch to authorized disposal authorities in compliance with environmental regulations. primachemicals.com

Methodologies for Assessing Environmental Release and Exposure Pathways

Assessing the environmental release and exposure pathways of chemical compounds like this compound is crucial for understanding their potential environmental and health risks. Methodologies employed in these assessments involve identifying sources of release, tracing the movement of the substance through various environmental media, and evaluating potential routes of exposure for organisms and human populations.

For this compound, potential environmental release can occur during manufacturing, formulation, and widespread use in various applications such as textiles, leather, and paper. europa.eu Releases to water are a significant concern, given its water-soluble nature. ontosight.ai, canada.ca

Methodologies for assessing environmental fate and behavior include evaluating properties such as water solubility, hydrolysis, and biodegradation. ecetoc.org, canada.ca this compound is water-soluble and is expected to remain in the water column but may partition to suspended solids, sediments, or soil particles through electrostatic interactions. ontosight.ai, canada.ca Studies indicate that azo acid dyes are likely to persist in water, sediment, and soil, although degradation to aromatic amines can occur in anaerobic environments. canada.ca

Exposure pathway evaluations aim to identify how organisms and humans might come into contact with the substance. cdc.gov This involves considering the source of the contaminant, its movement through the environment (e.g., water, soil, air), and the potential points of contact. cdc.gov For dyes like this compound, exposure pathways can include aquatic exposure for environmental organisms and dermal contact or accidental ingestion for humans, particularly from colored articles. canada.ca

Assessing exposure involves combining data on the concentration of the chemical in an environmental medium with information on the frequency and duration of contact. nih.gov Methodologies can include scenario evaluations and, in some cases, using biomarkers of exposure and physiologically based toxicokinetic models to estimate daily intakes. nih.gov

Regulatory bodies like the EPA and ECHA utilize such assessment methodologies to characterize the potential risks posed by substances. epa.gov, europa.eu Screening assessments, for example, consider chemical properties, environmental fate, hazards, uses, and exposure to determine if a substance presents a risk to the environment or human health. canada.ca, canada.ca

Data on environmental toxicity, such as acute and chronic toxicity to aquatic organisms, are integral to these assessments. epa.gov, canada.ca While soil and sediment toxicity data may be limited, risk quotient analyses can be performed based on exposure scenarios representing potential major environmental releases. canada.ca

Here is a table of compounds mentioned and their PubChem CIDs:

Compound NamePubChem CID
This compound165088
Acid Black 114530
Acid Black 5224852
Acid Black 71165087
Acid Black 84165085
Acid Black 172165089
Acid Black 194165090
Acid Black 210165091
Acid Black 234165092
Mordant Black 114530
Mordant Black 1125777
Reactive Black 524853
Acid Blue 2524854
Acid Red 124887
Direct Black 1924855
Direct Orange 39165093
Trifluoracetic acid6420
Chromium (Cr)23976
Iron (Fe)23977
Aniline6115

Environmental Toxicity Data for Azo Acid Dyes (General)

Dye TypeAquatic Toxicity Level
MonoazoEffects < 100 mg/L
DisazoEffects < 10 mg/L
PolyazoNo effects < 100 mg/L

Note: This table provides general toxicity levels for different types of azo acid dyes based on available data and may not be specific to this compound in all cases. This compound is a disazo dye. epa.gov,

Future Research Directions and Unanswered Questions in Acid Black 107 Chemistry

Development of Green Synthesis Routes

The development of environmentally friendly synthesis routes for dyes like Acid Black 107 is a significant area of research driven by the need to reduce the environmental footprint of chemical manufacturing. Traditional dye synthesis often involves hazardous chemicals and generates considerable waste. Green chemistry principles aim to minimize or eliminate the use and generation of hazardous substances. Research in this area could explore alternative reaction pathways, the use of safer solvents (e.g., water or supercritical fluids), the application of biocatalysts or heterogeneous catalysts, and the utilization of renewable raw materials. While specific green synthesis routes for this compound were not extensively detailed in the search results, the broader field of green synthesis for dyes and nanoparticles used in dye remediation is an active area. For example, studies have explored the green synthesis of nanoparticles using plant extracts for the removal of other acid black dyes from water, demonstrating the potential of biological methods in developing more sustainable approaches within the dye lifecycle. nih.govfrontiersin.orgresearchgate.netijplantenviro.com The biological production of nanoparticles using microorganisms like bacteria, fungi, yeasts, and actinomycetes is gaining traction due to lower costs and greater environmental compatibility. researchgate.net

Novel Applications in Sustainable Technologies

While primarily known as a textile dye, this compound or its structural motifs could potentially find novel applications in emerging sustainable technologies. This is a speculative area for future research, exploring the compound's chemical properties for purposes beyond coloration. Potential areas could include its use in functional materials, such as in sensors, organic electronics, or as part of composite materials with specific properties. For example, research on novel non-thermal physical technologies is exploring their application in degrading mycotoxins, suggesting a broader interest in applying chemical compounds and technologies for environmental remediation and sustainable processes. mdpi.com The interaction of dyes with various materials, such as the binding properties of azo dyes with nitrogen-doped graphene oxide for wastewater treatment, indicates the potential for exploring this compound's interactions with advanced materials for sustainable applications like adsorption or catalysis. researchgate.net

Advanced Computational Modeling for Predictive Understanding of Reactivity and Interactions

Advanced computational modeling techniques, such as Density Functional Theory (DFT) calculations, molecular dynamics simulations, and quantitative structure-activity relationships (QSAR), can provide valuable insights into the reactivity, interactions, and environmental fate of this compound. researchgate.netacs.orgmdpi.comnih.govfrontiersin.org These methods can help predict the compound's behavior in different environments, its potential degradation pathways, and its interactions with enzymes or microorganisms involved in biodegradation. researchgate.netacs.orgnih.gov Computational modeling can also aid in the rational design of new, more environmentally benign dyes or in the development of effective remediation strategies. mdpi.comnih.gov For instance, computational studies have been used to investigate the binding properties of azo dyes with adsorbents and to understand the nature and strength of intermolecular forces. researchgate.netmdpi.com Predictive modeling can help prioritize experimental research by identifying the most likely degradation products or the most promising approaches for green synthesis or novel applications.

Q & A

Q. How can researchers mitigate bias when interpreting conflicting ecotoxicological data for this compound?

  • Methodology : Implement double-blind data analysis and pre-register hypotheses on platforms like OSF. Use Cochrane risk-of-bias tools to assess study quality. Disclose funding sources and potential conflicts of interest in metadata .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.